N(1),N(3)-Diallyluracil

Description

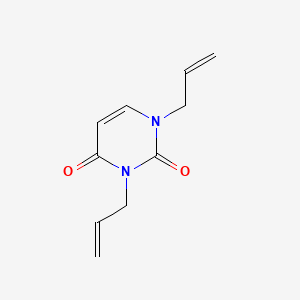

N(1),N(3)-Diallyluracil is a uracil derivative substituted with allyl groups at both the N1 and N3 positions of the pyrimidine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a monoisotopic mass of 192.08987 Da . The allyl substituents confer unique steric and electronic characteristics, distinguishing it from other uracil derivatives such as fluorinated or benzyl-substituted analogs.

Properties

CAS No. |

6892-10-0 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O2/c1-3-6-11-8-5-9(13)12(7-4-2)10(11)14/h3-5,8H,1-2,6-7H2 |

InChI Key |

RDFAAIUDYVIXJT-UHFFFAOYSA-N |

SMILES |

C=CCN1C=CC(=O)N(C1=O)CC=C |

Canonical SMILES |

C=CCN1C=CC(=O)N(C1=O)CC=C |

Synonyms |

N(1),N(3)-diallyluracil |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

Uracil derivatives are often modified at the N1, N3, or C5 positions to alter their biological activity, solubility, or stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Uracil Derivatives

*Estimated based on fluorinated uridine analogs .

Key Observations:

Studies on 5,6-diaminouracil derivatives demonstrate that N1/N3 substituents (e.g., benzyl vs. alkyl) significantly influence NMR splitting patterns and crystallographic packing . Fluorinated analogs (e.g., 5-FU) benefit from fluorine’s electronegativity, enhancing metabolic stability and target affinity .

Biological Activity: While 5-FU and gemcitabine are established anticancer agents with well-defined mechanisms, this compound’s activity remains underexplored. Fluorinated uridine analogs (e.g., Compound 13) exhibit antiviral activity due to their ability to mimic natural nucleosides, disrupting viral replication .

Fluorinated derivatives like 5-FU and gemcitabine balance polarity and lipophilicity, optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.